molecular formula C13H17ClN2O2 B5005437 N-[4-chloro-3-(propionylamino)phenyl]butanamide

N-[4-chloro-3-(propionylamino)phenyl]butanamide

Cat. No.: B5005437
M. Wt: 268.74 g/mol
InChI Key: VAMGESIAWYIDRY-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(propionylamino)phenyl]butanamide is a chemical compound characterized by its chloro and propionylamino groups attached to a phenyl ring, which is further linked to a butanamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(propionylamino)phenyl]butanamide typically involves multiple steps, starting with the chlorination of the phenyl ring, followed by the introduction of the propionylamino group, and finally the attachment of the butanamide group. The reaction conditions for each step may vary, but they generally require specific reagents and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques can help streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-[4-chloro-3-(propionylamino)phenyl]butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-[4-chloro-3-(propionylamino)phenyl]butanamide has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-chloro-3-(propionylamino)phenyl]butanamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

N-[4-chloro-3-(propionylamino)phenyl]butanamide can be compared with other similar compounds, such as N-[4-chloro-3-(acetylamino)phenyl]butanamide and N-[4-chloro-3-(propionylamino)phenyl]acetamide. These compounds share similar structural features but differ in the length of the acyl group attached to the amino group. The differences in their chemical properties and biological activities can be explored to understand their unique characteristics.

List of Similar Compounds

  • N-[4-chloro-3-(acetylamino)phenyl]butanamide

  • N-[4-chloro-3-(propionylamino)phenyl]acetamide

  • N-[4-chloro-3-(butyrylamino)phenyl]butanamide

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-chloro-3-(propanoylamino)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-3-5-13(18)15-9-6-7-10(14)11(8-9)16-12(17)4-2/h6-8H,3-5H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMGESIAWYIDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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